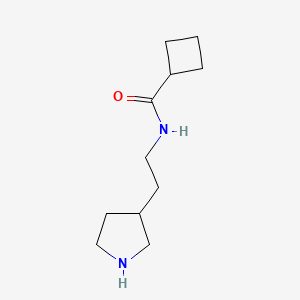![molecular formula C16H26BNO3 B13653499 Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)
Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine is a chemical compound with the molecular formula C16H26BNO3. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine typically involves the reaction of 2-(4-bromophenoxy)ethylamine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to around 80-100°C. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as alkyl halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine is utilized in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Applied in the production of advanced materials and polymers due to its unique reactivity.
Mecanismo De Acción
The mechanism by which Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and drug design. The dioxaborolane ring enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid pinacol ester: Similar boron-containing structure but lacks the dimethylamino group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a hydroxyl group instead of the dimethylamino group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a benzamide group.
Uniqueness
Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine is unique due to its combination of a boron-containing dioxaborolane ring and a dimethylamino group. This combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C16H26BNO3 |
|---|---|
Peso molecular |
291.2 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)13-9-7-8-10-14(13)19-12-11-18(5)6/h7-10H,11-12H2,1-6H3 |
Clave InChI |
BTWNAWVYTYELOB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


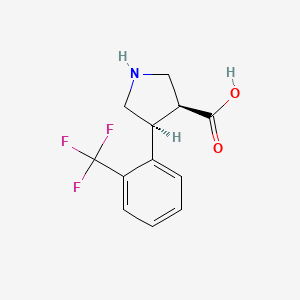
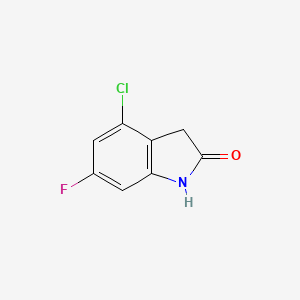
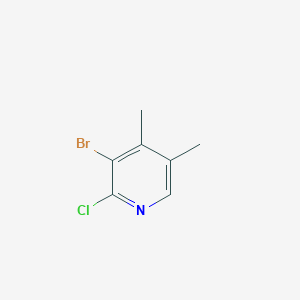
![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)

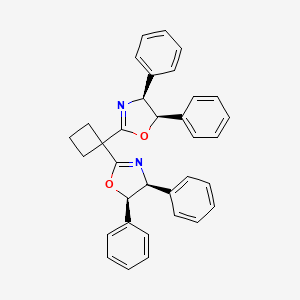
![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)
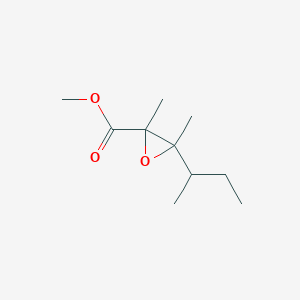
![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)
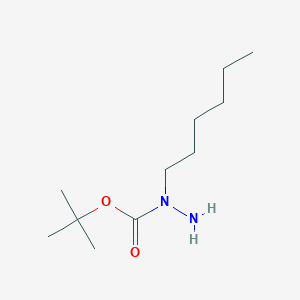
![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)
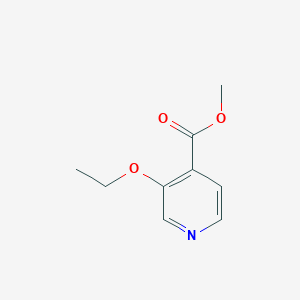
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
